molecular formula C17H19FN4O B13016670 5-Amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzamide

5-Amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzamide

Cat. No.: B13016670
M. Wt: 314.36 g/mol
InChI Key: UYORTAMEJZWXMA-UHFFFAOYSA-N
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Description

5-Amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 4-fluorophenyl group and an amino group attached to a benzamide moiety. The presence of these functional groups makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the benzamide moiety.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-Amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The presence of the piperazine ring and the fluorophenyl group allows it to bind to specific sites on the target molecules, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of the amino group, fluorophenyl group, and benzamide moiety makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C17H19FN4O

Molecular Weight

314.36 g/mol

IUPAC Name

5-amino-2-[4-(4-fluorophenyl)piperazin-1-yl]benzamide

InChI

InChI=1S/C17H19FN4O/c18-12-1-4-14(5-2-12)21-7-9-22(10-8-21)16-6-3-13(19)11-15(16)17(20)23/h1-6,11H,7-10,19H2,(H2,20,23)

InChI Key

UYORTAMEJZWXMA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=C3)N)C(=O)N

Origin of Product

United States

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